4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromophenyl group, an oxadiazole ring, and a methoxyphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Scientific Research Applications
4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with similar structures have been found to affect various pathways related to inflammation, oxidative stress, and cell proliferation .
Result of action
The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. For example, if the compound has antioxidant activity, it might protect cells from oxidative damage .
Biochemical Analysis
Biochemical Properties
Oxadiazole derivatives have been reported to exhibit significant biological activity, including antibacterial properties
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that oxadiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the bromophenyl and methoxyphenyl groups. Common reagents used in these reactions include bromine, methoxybenzene, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.
Substitution: The bromophenyl group can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the bromophenyl ring .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives, such as:
- 4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one
- 3-phenyl-1,2,4-oxadiazole derivatives .
Uniqueness
The uniqueness of 4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN4O3/c1-30-15-12-10-14(11-13-15)28-23(29)17-7-3-2-6-16(17)20(26-28)22-25-21(27-31-22)18-8-4-5-9-19(18)24/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFHZCFASLGNPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.